Cas no 922035-01-6 (3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

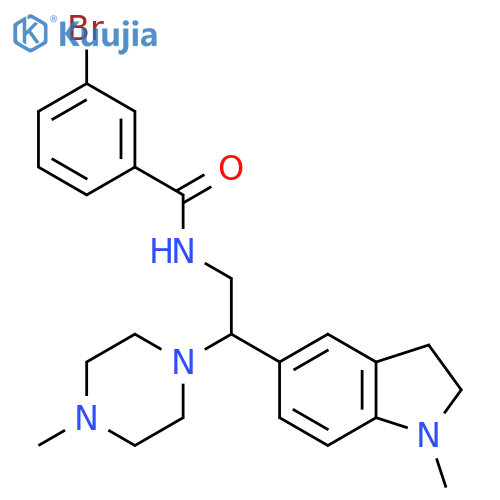

922035-01-6 structure

商品名:3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide

3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

- AKOS024636312

- 922035-01-6

- 3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

- 3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

- F2291-0384

- 3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide

-

- インチ: 1S/C23H29BrN4O/c1-26-10-12-28(13-11-26)22(16-25-23(29)19-4-3-5-20(24)15-19)17-6-7-21-18(14-17)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)

- InChIKey: BCFVFJKSMSKTTC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C(NCC(C1C=CC2=C(CCN2C)C=1)N1CCN(C)CC1)=O

計算された属性

- せいみつぶんしりょう: 456.15247g/mol

- どういたいしつりょう: 456.15247g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 553

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 38.8Ų

3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2291-0384-15mg |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-100mg |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-20μmol |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-10mg |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-75mg |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-2mg |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-20mg |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-2μmol |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-10μmol |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2291-0384-25mg |

3-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

922035-01-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

922035-01-6 (3-bromo-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethylbenzamide) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 4964-69-6(5-Chloroquinaldine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬